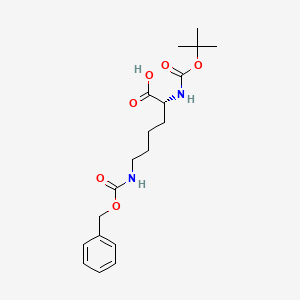

Boc-D-Lys(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151378 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-47-2 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-Lys(Z)-OH chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-D-Lys(Z)-OH

For research scientists and professionals in drug development, the precise construction of peptide sequences is fundamental to innovation. The choice of protected amino acid building blocks is a critical determinant of a synthesis campaign's success. Among these, N-α-(tert-butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-D-lysine , commonly abbreviated as This compound , stands as a cornerstone for the incorporation of D-lysine residues via the Boc/Z orthogonal protection strategy.

The strategic inclusion of D-amino acids, such as D-lysine, is a well-established method for enhancing the proteolytic stability of peptide-based therapeutics, thereby extending their in-vivo half-life and improving their pharmacological profiles.[1] This guide offers a comprehensive exploration of the chemical properties, reactivity, and field-proven applications of this compound, providing the causal insights necessary for its effective utilization in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core identity is defined by a D-configured lysine backbone protected at the α-amino group by an acid-labile tert-butoxycarbonyl (Boc) group and at the ε-amino group by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions.[2][3] This dual protection is central to its function in controlled, stepwise peptide synthesis.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 55878-47-2 | [4][5][6] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [4][6] |

| Molecular Weight | 380.44 - 380.5 g/mol | [4][6][7] |

| Appearance | White to almost white powder or crystals | |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [8] |

| Storage Temperature | 2-8°C is common; -20°C for long-term storage | |

| Purity (Typical) | ≥98% (TLC/HPLC) |

The Orthogonal Protection Strategy: Boc vs. Z

The utility of this compound is rooted in the principle of orthogonal protection , where different protecting groups on the same molecule can be selectively removed under distinct chemical conditions without affecting the others.[9][10] This allows for precise control over which reactive site is exposed for subsequent bond formation.

-

The Nα-Boc Group : This group shields the α-amino function, preventing its participation in peptide bond formation until desired. Its key characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), a condition routinely used for its removal in each cycle of Boc-based SPPS.[11][12] It is, however, stable to the basic and nucleophilic conditions sometimes used in other synthetic strategies.[12]

-

The Nε-Z (Cbz) Group : Protecting the side-chain ε-amino group of lysine is crucial to prevent the formation of branched peptides where the peptide chain extends from the side chain.[13] The Z group is stable to the repetitive TFA treatments required to remove the Nα-Boc group.[3] Its removal typically requires harsher conditions, such as treatment with strong anhydrous acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin, or alternatively, through catalytic hydrogenolysis (e.g., H₂/Pd-C) in solution-phase synthesis.[3][14]

Figure 1: Orthogonal protection scheme of this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for introducing D-lysine residues using the Boc-SPPS methodology. The process is cyclic, involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).

Experimental Protocol: Single Coupling Cycle

This protocol outlines the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Swelling: The peptidyl-resin is swelled in dichloromethane (DCM) for 30 minutes.

-

Nα-Boc Deprotection:

-

The resin is treated with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.

-

The solution is drained, and the resin is treated with the same TFA/DCM solution for an additional 20-30 minutes to ensure complete removal of the Nα-Boc group from the terminal amino acid.[11]

-

The resin is thoroughly washed with DCM followed by a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or DMF) to neutralize the resulting trifluoroacetate salt.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

Add an activating agent such as HBTU (2-4 eq.) and a base like DIPEA (4-8 eq.).

-

Allow the activation to proceed for 2-5 minutes.

-

-

Coupling:

-

The activated this compound solution is added to the neutralized peptidyl-resin.

-

The reaction is agitated for 1-2 hours at room temperature.

-

A qualitative test (e.g., Kaiser test) can be performed to monitor the completion of the coupling reaction.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.

Figure 3: Comparison of final deprotection strategies for the Z group.

Analytical Characterization

Verifying the identity and purity of this compound before use is essential for ensuring the fidelity of the peptide synthesis.

Table 2: Analytical Methods for Quality Control

| Method | Purpose | Expected Result |

| Reverse-Phase HPLC | Purity Assessment | A single major peak indicating ≥98% purity. |

| ¹H NMR | Structural Confirmation | Characteristic peaks corresponding to the Boc (~1.4 ppm), Z (benzyl ~5.1 ppm, phenyl ~7.3 ppm), and lysine backbone protons. [15] |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at ~381.2 m/z). |

| Optical Rotation | Stereochemical Integrity | A specific optical rotation value confirming the D-enantiomer. |

| Thin Layer Chromatography (TLC) | Purity and Reaction Monitoring | A single spot with a characteristic Rf value in a given solvent system. |

Conclusion

This compound is an indispensable reagent for the synthesis of D-lysine-containing peptides using the robust and well-established Boc-SPPS methodology. Its orthogonal protecting groups—the acid-labile Nα-Boc and the more stable Nε-Z—provide the necessary control to prevent unwanted side reactions and ensure the precise assembly of complex peptide chains. A thorough understanding of its chemical properties, reactivity, and the causality behind the associated protocols for coupling and deprotection empowers researchers to troubleshoot potential issues and achieve high-purity, high-fidelity synthesis of peptides designed for enhanced biological stability and therapeutic potential.

References

-

Aapptec Peptides. This compound [55878-47-2]. [Link]

-

Peptide Synthesis. Optimizing Peptide Synthesis with High-Quality this compound. [Link]

-

PubChem. Boc-Lys(Z)-OH. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Peptide Synthesis. The Strategic Advantage of D-Lysine in Peptide Therapeutics: A Look at this compound. [Link]

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BOC-D-LYS-OH | 106719-44-2 [amp.chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Z-LYS(BOC)-OH(2389-60-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Boc-D-Lys(Z)-OH: Structure, Properties, and Application in Peptide Synthesis

This guide provides a comprehensive technical overview of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis. We will delve into its chemical structure, physicochemical properties, and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the underlying principles and practical methodologies.

Introduction: The Strategic Importance of this compound in Peptide Therapeutics

The landscape of peptide-based therapeutics is continually expanding, driven by their high specificity and biological relevance. A key challenge in the development of peptide drugs is their inherent susceptibility to enzymatic degradation in vivo. The incorporation of non-natural D-amino acids is a well-established strategy to enhance the metabolic stability and prolong the circulatory half-life of these molecules.[1] this compound serves as a pivotal reagent in this context, enabling the precise introduction of a D-lysine residue into a growing peptide chain.

Lysine, with its versatile side-chain amino group, is frequently incorporated into peptide sequences to introduce positive charges, provide a site for post-translational modifications, or for conjugation to other molecules. During peptide synthesis, it is imperative to protect both the α-amino group and the ε-amino group of lysine to prevent unwanted side reactions. This compound offers an elegant solution by employing two distinct and orthogonally removable protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amino position and the more robust benzyloxycarbonyl (Z) group at the ε-amino position.[1] This dual protection scheme is central to the Boc/Z strategy in solid-phase peptide synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and effective use in synthesis.

| Property | Value | Source(s) |

| Synonyms | N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | [2][3] |

| CAS Number | 55878-47-2 | [2][4][5] |

| Molecular Formula | C19H28N2O6 | [2][4][6] |

| Molecular Weight | 380.44 - 380.5 g/mol | [2][4][6] |

| Appearance | White to off-white powder | [7] |

| Storage Temperature | 2-8°C | [7] |

Chemical Structure and Protecting Group Strategy

The unique utility of this compound lies in its chemical architecture, which is designed for controlled, stepwise peptide synthesis.

Caption: General structure of this compound.

The tert-butyloxycarbonyl (Boc) group protects the α-amino group and is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the sequential addition of the next amino acid in the peptide chain.[8] In contrast, the benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain is stable to the acidic conditions used for Boc removal. This orthogonality is the cornerstone of the Boc/Z strategy, preventing branching at the lysine side chain during chain elongation. The Z group is typically removed during the final cleavage of the peptide from the solid support, often under strong acidic conditions such as with hydrofluoric acid (HF).[9]

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

The incorporation of this compound into a peptide sequence via Boc-SPPS follows a well-defined cycle of deprotection, activation, and coupling.

Caption: Workflow for incorporating this compound in Boc-SPPS.

Experimental Protocol: Incorporation of this compound

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Nα-Boc Deprotection:

-

Pre-wash: Add a solution of 25-50% TFA in DCM to the resin, agitate for 1-2 minutes, and drain.

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]

-

-

Washing: Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).[9]

-

Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).[9]

-

Washing: Wash the resin with DMF (3x) to remove excess base.[9]

-

Amino Acid Activation and Coupling:

-

In a separate vessel, pre-activate the this compound with a suitable coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Role in Drug Development and Considerations

The use of this compound is particularly advantageous in the development of peptide-based drugs where enhanced stability is a primary objective. The resulting D-lysine containing peptides are often poor substrates for proteases, leading to a significantly prolonged in vivo half-life.[1]

Key Considerations:

-

Side Reactions: Incomplete deprotection of the Nα-Boc group can lead to deletion sequences. Side-chain acylation can occur if the ε-amino group is not adequately protected.[9] Guanidinylation of the N-terminus is a potential side reaction when using uronium/aminium-based coupling reagents.[9]

-

Alternative Protecting Groups: For the lysine side chain in Boc-SPPS, 2-Chlorobenzyloxycarbonyl (2-Cl-Z) is also a widely used alternative to the Z group, offering similar stability to TFA and removal during final HF cleavage.[9]

-

Final Cleavage: The final cleavage of the peptide from the resin and the removal of the Z group from the lysine side chain typically require strong acids like HF. This step must be performed with appropriate safety precautions and the use of scavengers to prevent side reactions.

Conclusion

This compound is an indispensable tool in the arsenal of the peptide chemist. Its well-defined protecting group strategy allows for the controlled and efficient synthesis of peptides containing D-lysine, a modification that can significantly enhance their therapeutic potential. A thorough understanding of its properties and the nuances of its application in Boc-SPPS is crucial for the successful development of novel peptide-based therapeutics.

References

-

Aapptec Peptides. This compound [55878-47-2]. [Link]

-

Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

-

PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. nbinno.com [nbinno.com]

- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-Boc-D-Lys(Z)-OH-for-Advanced-Peptide-Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is a critical determinant of success. This guide provides an in-depth technical overview of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, commonly abbreviated as Boc-D-Lys(Z)-OH. We will explore its fundamental physicochemical properties, its strategic role within Boc-chemistry SPPS, and provide validated, step-by-step protocols for its application. This document is intended to serve as a comprehensive resource for researchers, enabling them to leverage the unique attributes of this reagent to achieve high-purity, complex peptide sequences.

Introduction: The Strategic Importance of Orthogonal Protection in Peptide Synthesis

The synthesis of a peptide is a meticulous process of forming amide bonds in a predefined sequence. To prevent unwanted side reactions at the N-terminus and reactive side chains, temporary protecting groups are employed. The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl, Cbz) groups are two of the most foundational protecting groups in peptide chemistry.[1]

This compound is a derivative of the non-proteinogenic D-enantiomer of lysine, which is often incorporated into peptide structures to enhance proteolytic stability or to modulate biological activity. This reagent is specifically designed for the Boc/Z orthogonal protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition. The ε-amino group of the lysine side chain is protected by the Z group, which is stable to the acidic conditions used for Boc removal but can be cleaved under different conditions, typically hydrogenolysis.[4][5] This orthogonality is the key to its utility, ensuring the integrity of the side chain until the final deprotection step.[1]

This guide will provide the necessary technical data and procedural knowledge to effectively utilize this compound in your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 380.44 g/mol | [6] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [7] |

| CAS Number | 55878-47-2 | [7] |

| Appearance | White to off-white powder | [8] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [8][9] |

| Storage Temperature | 2-8°C | [8] |

Note: For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[7]

Strategic Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based SPPS. The workflow for incorporating this amino acid derivative into a growing peptide chain is a cyclical process involving deprotection, activation, and coupling steps.

The Boc-SPPS Workflow: A Conceptual Overview

The logical flow of incorporating a Boc-protected amino acid, such as this compound, is depicted in the diagram below. This iterative process is the foundation of building a peptide on a solid support.

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).[10]

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support resin (e.g., Merrifield resin).

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

This compound

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[11]

-

Drain the solution and repeat the treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIPEA in DMF (2x for 2 minutes each).

-

Wash the resin again with DMF (3x).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue bead) indicates successful deprotection.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test. A negative result (colorless/yellow bead) indicates complete coupling. If the test is positive, allow the reaction to proceed for another hour or consider a double coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling.

-

Orthogonal Deprotection Strategy

The key advantage of this compound lies in the orthogonal nature of its protecting groups. This allows for selective deprotection at different stages of the synthesis.

Boc Group Removal

The Nα-Boc group is labile to moderate to strong acids.[5] As described in the protocol above, a solution of TFA in DCM is the standard reagent for its removal during the iterative cycles of SPPS.[12]

Z Group Removal

The Nε-Z group on the lysine side chain is stable to the acidic conditions of the Boc-SPPS cycle.[3] It is typically removed during the final cleavage of the peptide from the resin. The two primary methods for Z-group cleavage are:

-

Catalytic Hydrogenolysis: This method involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). It is a mild method but can be incompatible with peptides containing other reducible functional groups (e.g., methionine, cysteine).

-

Strong Acid Cleavage: In the context of Boc-SPPS, the Z group is often removed concurrently with the cleavage of the peptide from the resin using strong acids like anhydrous hydrofluoric acid (HF).[10][11] The 2-chloro-substituted Z group (2-Cl-Z) is a common alternative that is more reliably cleaved by HF.[3][13]

Caution: Anhydrous HF is an extremely hazardous substance and must be handled with specialized equipment and stringent safety protocols.[11]

The decision-making process for deprotection is outlined in the following diagram:

Caption: Decision workflow for orthogonal deprotection strategies.

Quality Control and Analysis

Ensuring the purity and identity of this compound and the resulting peptides is crucial for reproducible results.

-

Supplier Verification: Always source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA), including purity assessment by HPLC and identity confirmation by NMR or Mass Spectrometry.[2]

-

In-process Monitoring: The Kaiser test is an invaluable qualitative tool for monitoring the completion of coupling reactions during SPPS.[11]

-

Final Product Analysis: The final, cleaved peptide should be analyzed by High-Performance Liquid Chromatography (HPLC) to determine purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.[14]

Conclusion

This compound is a highly valuable building block for peptide synthesis, offering the advantages of the robust Boc-SPPS strategy combined with the specific benefits of incorporating a D-amino acid. Its orthogonal protection scheme allows for the controlled and predictable synthesis of complex peptide sequences. By understanding its physicochemical properties and adhering to validated protocols for its use and deprotection, researchers can confidently and effectively incorporate this reagent into their synthetic workflows, advancing the frontiers of peptide-based research and drug development.

References

-

Aapptec Peptides. This compound [55878-47-2]. [Link]

-

Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

-

PubChem. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. [Link]

-

Amerigo Scientific. BOC-Lys(Z)-OH. [Link]

-

PubChem. Boc-D-Lys-OH | C11H22N2O4 | CID 7018770. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

PeptaNova. Boc-D-Lys(Cl-Z)-OH. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

- 9. BOC-D-LYS-OH | 106719-44-2 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BOC Protection and Deprotection [bzchemicals.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

what is Boc-D-Lys(Z)-OH used for

An In-depth Technical Guide to the Strategic Application of Boc-D-Lys(Z)-OH in Modern Peptide Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (this compound), a critical building block in synthetic peptide chemistry. We will dissect the strategic advantages conferred by its unique stereochemistry and dual-protection scheme. This document is intended for researchers, chemists, and drug development professionals, offering foundational principles, detailed experimental protocols, and field-proven insights into its application. The guide will explore the core utility of incorporating a D-lysine residue to enhance proteolytic stability and the tactical possibilities enabled by the orthogonal nature of the Boc and Z protecting groups. From standard solid-phase peptide synthesis (SPPS) to advanced side-chain modification strategies, this guide serves as an authoritative resource for harnessing the full potential of this compound.

Chapter 1: Foundational Principles

The efficacy of this compound in peptide synthesis stems from three key features: its D-enantiomeric configuration, the acid-labile Nα-Boc group, and the hydrogenolysis-labile Nε-Z group. Understanding these elements is crucial for its successful application.

Chemical Identity and Properties

This compound is a derivative of the amino acid lysine where the alpha-amino group (Nα) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (Nε) of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The "D" designation refers to its stereochemistry, being the dextrorotatory enantiomer, the mirror image of the naturally occurring L-lysine.[1][2][3]

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-butoxycarbonyl)-Nε-((benzyloxy)carbonyl)-D-lysine | [1] |

| Synonyms | Boc-D-Lys(Cbz)-OH, N2-Boc-N6-Z-D-lysine | [4] |

| CAS Number | 55878-47-2 | [1][3] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][5] |

| Molecular Weight | 380.4 g/mol | [3][5] |

| Appearance | White to off-white powder | [6] |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | [7][8] |

The Stereochemical Advantage: The Role of D-Amino Acids

In nature, proteins are almost exclusively composed of L-amino acids.[9] This stereospecificity extends to the proteases that degrade them. The incorporation of D-amino acids into a peptide sequence is a powerful strategy to overcome the limitations of native peptides, such as poor stability and short half-life.[9][10]

-

Proteolytic Resistance : Endogenous proteases exhibit high stereospecificity and are generally unable to recognize or cleave peptide bonds involving D-amino acids.[9][10][11] This steric hindrance makes peptides containing D-amino acids significantly more resistant to enzymatic degradation, increasing their in vivo half-life.[10][12]

-

Conformational Constraint : D-amino acids can induce specific turns or secondary structures that may not be accessible with L-amino acids alone, potentially enhancing binding affinity to a target receptor.[13][14]

-

Altered Biological Activity : The unique three-dimensional structure of D-peptides can lead to novel biological activities not observed in their L-counterparts.[12][13]

The Logic of Protection: A Dual-Strategy Approach

Successful peptide synthesis relies on the sequential formation of amide bonds, which requires the temporary masking of reactive functional groups to prevent unwanted side reactions.[2][15] this compound employs two distinct protecting groups, each with a different lability profile.

-

The Nα-Boc Group : The tert-butyloxycarbonyl group is an acid-labile protecting group.[15] It is stable to a wide range of reaction conditions but is efficiently removed with moderately strong acids, most commonly trifluoroacetic acid (TFA).[15][16][17] This selective removal is the cornerstone of the Boc-SPPS strategy, allowing for the stepwise elongation of the peptide chain.

-

The Nε-Z Group : The benzyloxycarbonyl (Z or Cbz) group is stable to the acidic conditions used for Boc removal (e.g., TFA).[18][19] It is typically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or by treatment with very strong acids like anhydrous hydrogen fluoride (HF), which is often used in the final cleavage step of Boc-SPPS.[8][20]

This difference in lability forms the basis of an orthogonal protection strategy, which enables selective chemical manipulation at different sites within the molecule.

Chapter 2: The Orthogonal Protection Strategy in Boc Chemistry

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, where each type can be removed under specific conditions without affecting the others.[21] This allows for precise, sequential modifications at different positions in a complex molecule like a peptide.[21][22]

The Boc/Z Orthogonal Pair

The combination of the Boc and Z groups on a single lysine residue is a classic example of an orthogonal system. The Nα-Boc group can be selectively cleaved to allow for peptide chain elongation, while the Nε-Z group remains intact. Subsequently, the Nε-Z group can be selectively removed to allow for side-chain modification, while the peptide backbone and other acid-labile groups remain protected.

Caption: Orthogonal removal of Boc and Z protecting groups.

Context in Solid-Phase Peptide Synthesis (SPPS)

While Fmoc-based SPPS has become more common for routine synthesis due to its milder conditions, the Boc-SPPS strategy remains highly relevant, particularly for complex or hydrophobic peptides.[7] In traditional Boc-SPPS, the distinction between the Z group and other side-chain protecting groups (like benzyl ethers for Ser/Thr) is less about on-resin orthogonality and more about differential lability to strong acids during the final cleavage. However, the true power of the Z-group's orthogonality is realized in advanced synthetic schemes requiring on-resin side-chain modification. For instance, one could synthesize a full-length peptide, selectively deprotect the lysine side chain via hydrogenolysis, and then attach a fluorescent probe or biotin label before cleaving the final product from the resin.[23]

Chapter 3: Core Application: Incorporation into Peptides via Boc-SPPS

The primary use of this compound is as a building block in Boc-based solid-phase peptide synthesis. The synthesis cycle involves repetitive steps of deprotection, coupling, and washing.

Boc-SPPS Workflow Overview

The process begins with a resin support, to which the first amino acid is anchored. Each subsequent amino acid is added through a cycle of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Z-D-Lys(Boc)-OH | C19H28N2O6 | CID 7269420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. lifetein.com [lifetein.com]

- 13. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. chempep.com [chempep.com]

- 18. nbinno.com [nbinno.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. fiveable.me [fiveable.me]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Boc-D-Lys(Z)-OH CAS number 55878-47-2

An In-Depth Technical Guide to Boc-D-Lys(Z)-OH (CAS 55878-47-2) for Advanced Peptide Synthesis

Executive Summary

This technical guide provides a comprehensive overview of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine, or this compound, a critical building block in modern peptide synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the strategic rationale behind the use of this reagent. We will dissect the interplay of its orthogonal protecting groups, detail its application in Solid-Phase Peptide Synthesis (SPPS), provide field-tested experimental methodologies, and address common challenges to ensure successful and reproducible outcomes. The incorporation of D-lysine is a key strategy for enhancing the enzymatic stability and therapeutic potential of peptide-based drugs, making a thorough understanding of this reagent essential for innovation in the field.[1]

Core Chemical Identity and Properties

This compound is a derivative of the non-proteinogenic D-enantiomer of lysine. Its utility in synthesis is defined by the two distinct, orthogonally-protected amine functionalities.

| Property | Value | Source |

| CAS Number | 55878-47-2 | [2][3] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][4] |

| Molecular Weight | 380.44 g/mol | [4] |

| Synonyms | N2-[(1,1-DIMETHYLETHOXY)CARBONYL]-N6-[(PHENYLMETHOXY)CARBONYL]-D-LYSINE, N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-lysine | [2][5] |

| Appearance | White to off-white powder or crystalline solid | [6] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |

The Principle of Orthogonal Protection: Boc and Z Groups

The strategic power of this compound lies in the differential lability of its two protecting groups.[7][8] The α-amino (Nα) group is protected by the acid-sensitive tert-butoxycarbonyl (Boc) group, while the ε-amino (Nε) side-chain is protected by the more robust, yet removable, benzyloxycarbonyl (Z or Cbz) group.[9][10] This orthogonality is the cornerstone of its use in Boc-based SPPS, as it allows for the selective deprotection of the Nα position for chain elongation without disturbing the Nε protection.[7]

-

The Boc Group (Nα): This group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] This allows for the iterative exposure of the primary amine for the next coupling cycle in SPPS.

-

The Z Group (Nε): The benzyloxycarbonyl group is stable to the repetitive TFA treatments used to remove the Boc group.[9] Its removal requires harsher conditions, typically strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage step, or alternatively, catalytic hydrogenolysis (H₂/Pd).[7][9] This ensures the lysine side-chain remains inert until the entire peptide sequence is assembled, preventing unwanted chain branching.[13]

A variation often used in Boc chemistry is the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which provides enhanced stability against the repetitive TFA steps compared to the standard Z group, further minimizing the risk of premature side-chain deprotection.[7][11][13]

Caption: Orthogonal protection scheme of this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the Boc-SPPS strategy, a powerful method particularly suited for synthesizing complex or hydrophobic peptides.[11] The repetitive acidic deprotection steps can help disrupt secondary structures that might otherwise hinder synthesis.[11]

Core Experimental Workflow: A Single Coupling Cycle

The following protocol outlines a standard cycle for incorporating a this compound residue onto a growing peptide chain attached to a resin support.

I. Resin Preparation:

-

Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Drain the DCM.

II. Nα-Boc Deprotection:

-

Pre-wash: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Causality: This step removes residual DCM and prepares the resin environment for the main deprotection reaction.

-

-

Deprotection: Add a fresh 25-50% TFA/DCM solution. Agitate for 20-30 minutes.[13]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) to remove all traces of acid.

III. Neutralization:

-

Add a 5-10% solution of diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to the resin. Agitate for 2 minutes and drain. Repeat this step once.[13]

-

Causality: The deprotected Nα-amine is protonated (TFA salt) and must be neutralized to its free base form to act as an effective nucleophile in the subsequent coupling reaction. DIPEA is a bulky, non-nucleophilic base ideal for this purpose.

-

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess base.

IV. Amino Acid Coupling:

-

In a separate vessel, pre-activate this compound (2-4 equivalents over resin loading) with a suitable coupling reagent (e.g., HBTU, DIC/HOBt) in DMF for several minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.

-

Causality: The activated carboxyl group of this compound reacts with the free Nα-amine on the resin-bound peptide to form a new peptide bond.

-

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle is now complete and ready for the next amino acid addition.

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving the peptide from the solid support and removing all side-chain protecting groups, including the Z group on lysine. In Boc-SPPS, this is most commonly achieved with anhydrous Hydrogen Fluoride (HF).

Protocol: Standard "High" HF Cleavage

-

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF-resistant reaction vessel (e.g., Kel-F).

-

Scavenger Addition: Add a "scavenger cocktail" to the resin. A common choice is p-cresol or anisole.[13]

-

Causality: During cleavage, reactive carbocations are generated from the protecting groups (e.g., benzyl from the Z group). Scavengers are carbocation traps that prevent these reactive species from causing side reactions with sensitive amino acid residues like tryptophan or methionine.

-

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Warm the vessel to 0°C and stir for 1-2 hours.[13]

-

HF Removal: Carefully evaporate the HF under a stream of inert gas (e.g., nitrogen).

-

Peptide Precipitation: Wash the remaining resin and scavenger residue with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation and dry under vacuum. The crude peptide is then ready for purification, typically by Reverse-Phase HPLC.

| Scavenger | Target Residue(s) / Function | Typical Concentration |

| Anisole | Protects Tyr, Trp; Traps benzyl and t-butyl cations | ~10% (v/v) |

| p-Cresol | Protects Tyr, Trp | ~5-10% (v/v) |

| Thioanisole | Protects Met, Trp; Reduces Met(O) to Met | ~5-10% (v/v) |

| Dimethyl Sulfide (DMS) | Used in "Low-High" HF procedures to minimize side reactions | Used in the "Low HF" step |

Troubleshooting Common Side Reactions

Vigilance and understanding potential pitfalls are marks of an experienced peptide chemist. When using this compound, several issues can arise.

-

Incomplete Nα-Boc Deprotection: If the TFA deprotection step is too short or the reagent is old, the Boc group may not be fully removed. This leads to the formation of deletion sequences, where the final peptide is missing the intended lysine residue.

-

Side-Chain Acylation: If the Nε-Z group is compromised or an improperly protected lysine is used, the free ε-amino group can be acylated during a coupling step. This results in the formation of branched peptides, a significant and often inseparable impurity.

Caption: Troubleshooting workflow for common issues encountered with this compound.

Safety and Handling

Proper handling of this compound and associated reagents is critical for laboratory safety.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and chemical-resistant gloves are mandatory. A dust respirator should be used when handling the powder.[15] |

| Handling | Avoid generating dust. Keep away from heat and sources of ignition. Use in a well-ventilated area or under a fume hood.[15] |

| Storage | Store in a tightly closed container in a refrigerator at 2-8°C.[6] |

| Spills | For small spills, use appropriate tools to place the material into a waste container. For large spills, prevent dust formation and collect with a shovel.[15] |

| Associated Hazards | Reagents used in Boc-SPPS, such as TFA and HF, are extremely corrosive and toxic. Always consult the specific Safety Data Sheet (SDS) for each chemical before use. |

Conclusion

This compound is more than a mere reagent; it is a strategic tool for chemical innovation. Its robust, orthogonal protecting group scheme provides the reliability and control necessary for constructing complex peptide architectures using the Boc-SPPS strategy. The incorporation of a D-lysine residue via this building block offers a proven pathway to enhance the proteolytic stability of peptide therapeutics, directly addressing one of the primary challenges in drug development. By understanding the chemical principles, mastering the experimental protocols, and anticipating potential side reactions, researchers can fully leverage the power of this compound to advance the frontiers of peptide science and therapeutic design.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 16, 2026.

- BenchChem. (2025). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.

- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.

- BenchChem. (n.d.).

- BenchChem. (n.d.). Optimizing Peptide Synthesis with High-Quality this compound.

- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.

-

PubChem. (n.d.). Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765. Retrieved January 16, 2026, from [Link].

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved January 16, 2026, from [Link].

- AAPPTec. (n.d.).

- AAPPTec. (n.d.). MSDS for Boc-Lys(Boc)-ONp.

-

PubChem. (n.d.). Boc-D-Lys-OH | C11H22N2O4 | CID 7018770. Retrieved January 16, 2026, from [Link].

-

AAPPTec Peptides. (n.d.). This compound [55878-47-2]. Retrieved January 16, 2026, from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. AB175064 | CAS 55878-47-2 – abcr Gute Chemie [abcr.com]

- 6. BOC-D-LYS-OH | 106719-44-2 [amp.chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. biosynth.com [biosynth.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. peptide.com [peptide.com]

A Senior Application Scientist's Guide to the Stability and Storage of Boc-D-Lys(Z)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the integrity of amino acid building blocks is non-negotiable. The quality of the final peptide is directly contingent on the purity and stability of its constituent parts. This guide provides an in-depth technical analysis of Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-D-lysine (Boc-D-Lys(Z)-OH), a critical derivative used in solid-phase peptide synthesis (SPPS). We will explore the inherent chemical characteristics that dictate its stability and delineate the field-proven protocols for its optimal storage and handling, ensuring reproducibility and success in your synthetic endeavors.

Fundamental Chemical Architecture: Understanding the Protecting Groups

This compound is a D-lysine residue where both the alpha-amino (Nα) and epsilon-amino (Nε) groups are masked by protecting groups. The choice and interplay of these groups are central to its application and stability.

-

D-Lysine Core: The use of the D-enantiomer is crucial for synthesizing peptides with specific stereochemistry, often to enhance stability against enzymatic degradation or to modulate biological activity.

-

Nα-Boc Group (tert-Butoxycarbonyl): This group protects the alpha-amino group, the site of peptide bond formation. The Boc group's key feature is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), while remaining robust against bases and many nucleophiles.[1][2][] This characteristic is the cornerstone of the Boc-SPPS strategy.[4][5]

-

Nε-Z Group (Benzyloxycarbonyl or Cbz): This group protects the nucleophilic side-chain amino group, preventing unwanted branching during peptide synthesis.[6] The Z group is stable to the mildly acidic conditions used to remove the Nα-Boc group, a property known as orthogonality.[7][8] It is typically removed under different conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage from the resin.[7][8][9]

The diagram below illustrates the molecular structure, highlighting the distinct protecting groups.

Core Stability Profile and Degradation Pathways

The stability of this compound is a function of its protecting groups and the inherent susceptibility of the amino acid backbone. The primary factors influencing its integrity are temperature, pH (acidity), and moisture.

-

Acid Lability: The most significant vulnerability is the acid-labile nature of the Boc group.[1][2] This is, by design, its primary degradation pathway, as it is the mechanism for its removal during synthesis. Exposure to even moderate acids will cleave the carbamate bond, generating the free Nα-amino group, carbon dioxide, and isobutylene.[1] The Z group, in contrast, is stable under these conditions.[2][7]

-

Thermal Sensitivity: Like many complex organic molecules, elevated temperatures can promote decomposition.[1] While stable at ambient temperatures for short periods, prolonged exposure to heat can lead to gradual degradation of the protecting groups.

-

Hydrolytic Stability: The compound is relatively stable to hydrolysis under neutral and basic conditions.[2][] However, as a solid, it can be hygroscopic. Absorbed moisture can, over time and especially if acidic or basic impurities are present, contribute to slow degradation.

-

Photostability: While not acutely sensitive to light, prolonged exposure to high-intensity UV light should be avoided, as it can potentially lead to photolytic degradation.[1]

-

Oxidative Stability: The molecule is not highly susceptible to oxidation under normal handling conditions.[1] The lysine side chain is relatively robust, and the protecting groups do not introduce significant oxidative liabilities.[1]

The principal degradation mechanism is illustrated below.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity of this compound. The causality behind these recommendations is to mitigate the degradation risks outlined above.

Quantitative Storage Recommendations

The following conditions are recommended to ensure the long-term stability and quality of the compound.

| Parameter | Condition | Rationale |

| Long-Term Storage Temp. | -20°C | Minimizes thermal degradation kinetics, preserving the integrity of both protecting groups for extended periods.[1][10] |

| Short-Term Storage Temp. | 2-8°C | Suitable for temporary storage (e.g., between uses), slowing degradation significantly compared to ambient temperature.[11] |

| Atmosphere | Store under inert gas (Argon or Nitrogen) | Reduces the risk of long-term oxidative degradation and minimizes exposure to atmospheric moisture.[1] |

| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and physical clumping of the solid material, ensuring accurate weighing and handling.[1][12] |

| Light Exposure | Protect from direct light by using an amber vial or storing in a dark location | Minimizes the potential for photolytic degradation over the product's shelf-life.[1] |

Laboratory Handling Best Practices

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which is a primary cause of contamination and hydrolysis.

-

Inert Atmosphere: For optimal results, handle the solid in a glove box or use a positive pressure of inert gas (e.g., argon) when weighing and aliquoting the material.

-

Weighing: Use clean, dry spatulas and weighing vessels. Dispense the required amount quickly and reseal the container tightly immediately after use.

-

Solubilization: If preparing a stock solution, use anhydrous solvents. While this compound has solubility in solvents like DMF, ensure the solvent quality is high to prevent introducing contaminants that could cause degradation.

Verification and Analysis: A Self-Validating System

To ensure the integrity of your material, particularly if it has been stored for a long time or subjected to suboptimal conditions, a stability-indicating analytical method is essential. The following protocols provide a framework for conducting a forced degradation study and analyzing the results, creating a self-validating system to confirm compound purity.

Experimental Protocol: Forced Degradation Study

This study is designed to intentionally stress the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration, such as 1 mg/mL.

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.[1]

-

Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it in the same chamber.

-

-

Sample Preparation for Analysis: After the specified time, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples, including an unstressed control, to a suitable concentration for HPLC analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Boc-D-Lys(Z)-OH

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH). Moving beyond a simple recitation of safety data sheet (SDS) points, we delve into the causality behind recommended procedures, grounding our advice in the physicochemical properties of the compound and established best practices in laboratory safety. Our objective is to create a self-validating system of protocols that ensures the safety of personnel and the integrity of research.

Section 1: Chemical Identification and Physicochemical Profile

This compound is a commonly used building block in peptide synthesis, particularly in Boc solid-phase peptide synthesis (SPPS).[1] Its structure incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amine and a benzyloxycarbonyl (Z or Cbz) group on the epsilon-amine. Understanding this structure is fundamental to predicting its reactivity and handling requirements.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-D-lysine | [2] |

| Synonyms | This compound | [3] |

| CAS Number | 55878-47-2 | [2][3] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [2][3] |

| Molecular Weight | 380.44 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in DMF and H₂O (50 mg/mL, requires sonication).[5] Other solubility data is largely unavailable. | [6][7] |

| Melting/Boiling Point | No data available |[6][7] |

The presence of the carboxylic acid, urethane linkages, and aromatic Z-group dictates its physical state as a solid and its incompatibility with strong acids and oxidizing agents.[8]

Section 2: Hazard Identification and GHS Classification: A Tale of Discrepancy

A critical analysis of available safety data reveals conflicting information regarding the GHS classification of this compound. While some suppliers classify it as non-hazardous[6][8], others provide warnings for skin, eye, and respiratory irritation.[4][9]

Table 2: Summary of GHS Hazard Classifications

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram | Source(s) |

|---|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | [4][9] |

| No Classification | Not a hazardous substance or mixture | None | None |[6][8][10] |

Expert Insight: In research and development, where materials may not be exhaustively studied, the principle of precedence dictates adopting the most stringent safety classification. The potential for irritation is plausible for a fine organic powder. Therefore, it is scientifically prudent to handle this compound as a hazardous substance, adhering to the precautions associated with a GHS07 classification. This conservative approach ensures a higher margin of safety.

Section 3: Proactive Exposure Control and Personal Protection

Exposure control is predicated on a two-tiered approach: engineering controls as the primary barrier and personal protective equipment (PPE) as the essential secondary defense.

Engineering Controls: The First Line of Defense

The primary physical hazard associated with this compound is the inhalation of fine dust.[8]

-

Ventilation: All weighing and manipulation of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.[8][11] Local exhaust ventilation is critical to prevent the accumulation and recirculation of airborne particulates.[6]

-

Static Control: While not explicitly noted for this specific compound, fine organic powders can accumulate static charge, posing a dust explosion risk in the presence of an ignition source.[10] Using anti-static weigh boats and ensuring proper grounding of equipment are best practices.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE should be based on the potential routes of exposure identified in Section 2.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1.[8] | Protects against accidental splashes and airborne dust. Goggles are required when a higher risk of splash exists. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Handle with gloves and inspect them before use. Change gloves immediately if contamination occurs. Wash and dry hands thoroughly after handling.[8] |

| Respiratory Protection | NIOSH-approved respirator. | Required if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable. A dust mask may be sufficient for minor handling in a fume hood.[7] |

| Skin/Body Protection | Lab coat. | A standard lab coat is sufficient to prevent minor skin contact. Ensure it is fully buttoned.[7] |

Section 4: Safe Handling, Storage, and Incompatibility

Prudent Handling Practices

Safe handling is an extension of exposure control.

-

Dust Mitigation: Avoid any actions that generate dust, such as vigorous scraping or rapid pouring.[8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the work area.[7][11]

-

Intended Use: This product is for research and development use only and should be handled by technically qualified individuals.[2][6] It is not intended for food, drug, or cosmetic use.[6]

Storage Protocols

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Temperature: Store in a cool, dry place.[8][10] Many suppliers recommend refrigerated storage between 2-8°C.[11]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[8]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8] The Boc and Z protecting groups are susceptible to cleavage under strong acidic conditions, and the organic nature of the molecule makes it reactive with strong oxidizers.

Section 5: Emergency Response Protocols

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.

| Exposure Route | Protocol | Causality and Notes |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[2][7] | The primary goal is to remove the individual from the source of exposure and ensure a clear airway. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[6][8] | Prompt washing dilutes and removes the irritant from the skin surface. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11][12] | Thorough irrigation is critical to ensure all particulate matter is removed from the eye surface and under the lids.[12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7] | Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth helps to remove residual material. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][7]

-

Unsuitable Media: Do not use a direct water jet, as it can scatter the powder and create a dust cloud.[7]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[7][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][8]

Accidental Release Measures

A structured response is essential for safely managing a spill.

Protocol: Solid Spill Cleanup

-

Evacuate & Secure: Cordon off the spill area. Ensure adequate ventilation (fume hood) and remove all sources of ignition.[2][6]

-

Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. For larger spills, a respirator is required.

-

Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

-

Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid actions that create dust.[8]

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Place all contaminated materials (gloves, towels, absorbent) into the waste container.

-

Disposal: Seal and label the waste container according to institutional guidelines and contact the Environmental Health and Safety (EHS) office for pickup.[13]

Below is a workflow diagram illustrating the decision-making process for handling a chemical spill.

Sources

- 1. peptide.com [peptide.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. 66845-42-9|Z-D-Lys(Boc)-OH|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. anaspec.com [anaspec.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. angenechemical.com [angenechemical.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Boc-D-Lys(Z)-OH in Peptide Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH)

Nα-Boc-Nε-Z-D-lysine, commonly abbreviated as this compound, is a cornerstone building block for researchers and chemists in drug development and peptide science.[1][2] Its utility stems from the sophisticated and deliberate placement of two distinct, orthogonally stable protecting groups on the D-isomeric form of lysine. Lysine possesses two reactive primary amines: the α-amino group, which participates in peptide bond formation, and the ε-amino group on its side chain. Uncontrolled reactivity at the ε-amino group during peptide synthesis would lead to undesired chain branching and a complex mixture of impurities.[3]

This compound masterfully resolves this challenge through an orthogonal protection strategy.[4][5] The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][6] Concurrently, the ε-amino group is shielded by the more robust benzyloxycarbonyl (Z or Cbz) group, which is stable to the acidic conditions used for Boc removal but can be cleaved via hydrogenolysis or strong acids.[4][5][7] This differential stability is the key to its power, allowing for precise, stepwise elongation of the peptide chain at the α-amino position while the side chain remains inert.[4][7]

Furthermore, the incorporation of the D-amino acid configuration provides a strategic advantage in drug design, often conferring enhanced metabolic stability and resistance to proteolytic degradation compared to natural L-amino acid peptides.[4][8] This guide provides a detailed examination of the synthesis, purification, and validation of this compound, grounded in both chemical principles and field-proven laboratory protocols.

Section 1: The Synthetic Pathway - A Stepwise Approach

The most direct and reliable synthesis of this compound begins with the commercially available precursor, Nε-Z-D-lysine. This approach focuses on the selective protection of the remaining free α-amino group. The core of this transformation is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.

The Underlying Mechanism

The synthesis is a classic nucleophilic acylation reaction. The α-amino group of Nε-Z-D-lysine is deprotonated by a base, converting it into a more potent nucleophile. This nucleophilic amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the Nα-Boc-protected product and the release of tert-butanol and carbon dioxide as byproducts. The choice of base and solvent is critical to ensure all reactants are in a suitable phase and that the reaction proceeds efficiently without side reactions.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

Nε-Z-D-lysine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Nε-Z-D-lysine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until all solids are fully dissolved.

-

Scientist's Notebook: The dioxane/water solvent system is crucial for creating a homogeneous reaction environment. Water dissolves the polar lysine salt and the inorganic base, while dioxane solubilizes the nonpolar Boc anhydride.[9]

-

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring lysine solution over 30 minutes.

-

Scientist's Notebook: A slow, dropwise addition helps to control the reaction rate and minimize potential side reactions, such as the formation of the di-Boc derivative.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, acidifying it, extracting with ethyl acetate, and spotting it on a silica plate against the starting material.

-

Work-up - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the 1,4-dioxane.

-

Work-up - Acidification and Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 by the dropwise addition of 1 M HCl. The product may precipitate as a white solid or an oil. Extract the aqueous mixture three times with ethyl acetate.

-

Work-up - Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a colorless oil or a white amorphous solid.

Section 2: Purification - The Path to Analytical Grade Material

Achieving high purity (>98%) is non-negotiable for peptide synthesis to prevent the accumulation of deletion or modified sequences in the final peptide.[4] The primary method for purifying this compound is recrystallization, which is highly effective at removing process-related impurities.

Caption: General workflow for the purification and validation of this compound.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Solvent Addition: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the material completely.

-

Inducing Precipitation: While stirring, slowly add n-hexane until the solution becomes persistently cloudy (turbid). This indicates the solution is supersaturated.

-

Heating to Clarity: Gently warm the mixture until it becomes a clear solution again.

-

Scientist's Notebook: This process of dissolving in a "good" solvent (ethyl acetate) and adding an "anti-solvent" (hexane) to the point of saturation, followed by gentle heating, creates the ideal conditions for the slow formation of well-ordered crystals upon cooling.

-

-

Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath for at least one hour.

-

Isolation: Collect the white, crystalline product by vacuum filtration. Wash the crystals with a small amount of a cold ethyl acetate/n-hexane mixture.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40°C to remove any residual solvent.

Expert Insight: Dicyclohexylamine (DCHA) Salt Formation

For products that are particularly difficult to crystallize (i.e., remain as persistent oils), an effective strategy is to convert the free carboxylic acid into its dicyclohexylamine (DCHA) salt.[10][11] This is achieved by dissolving the crude product in a suitable solvent (e.g., isopropyl acetate) and adding DCHA. The resulting salt is often a highly crystalline, stable solid that is easily purified by recrystallization.[10] After purification, the DCHA salt can be treated with an acid to regenerate the pure, free-acid form of this compound if required.